molecular formula C8H8N4O B2584368 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine CAS No. 1516570-82-3

6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine

Cat. No.: B2584368
CAS No.: 1516570-82-3
M. Wt: 176.179
InChI Key: SMKOOXNQYHVCAF-UHFFFAOYSA-N
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Description

6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine is a heterocyclic compound that features both a pyridine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of amidoximes with carboxylic acid derivatives under basic conditions to form the oxadiazole ring . This is followed by a cyclocondensation reaction to attach the oxadiazole ring to the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine is unique due to the combination of the oxadiazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and application in multiple fields.

Properties

IUPAC Name

6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-5-11-8(13-12-5)7-3-2-6(9)4-10-7/h2-4H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKOOXNQYHVCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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